4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

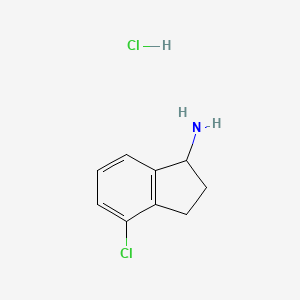

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming bicyclic organic molecules containing both halogen substituents and amine functional groups. The primary International Union of Pure and Applied Chemistry designation for the racemic mixture is this compound, which precisely describes the molecular architecture through systematic nomenclature rules. This nomenclature indicates a dihydroindene core structure with a chlorine atom positioned at the 4-position of the aromatic ring and an amine group located at the 1-position of the saturated ring system.

For the stereochemically pure forms, the International Union of Pure and Applied Chemistry names become more specific to reflect the absolute configuration. The S-enantiomer is designated as (1S)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, while the R-enantiomer carries the designation (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride. These designations incorporate the Cahn-Ingold-Prelog priority rules to specify the absolute stereochemistry at the chiral carbon center bearing the amine group.

The structural representation reveals a fused ring system consisting of a benzene ring fused to a cyclopentene ring, creating the characteristic indene framework. The partial saturation of the five-membered ring through the addition of hydrogen atoms at positions 2 and 3 creates the dihydroindene structure. The chlorine substituent at position 4 of the benzene ring and the amine group at position 1 of the cyclopentene ring define the specific substitution pattern that characterizes this compound family.

The molecular geometry exhibits significant three-dimensional characteristics due to the presence of the chiral center at carbon-1. The amine group can adopt different spatial orientations relative to the plane of the aromatic system, contributing to the stereochemical complexity observed in this compound series. Spectroscopic analysis using Nuclear Magnetic Resonance techniques confirms the presence and positioning of functional groups, with characteristic chemical shifts observed for the methylene protons at positions 2 and 3, aromatic protons, and the amine functionality.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry system has assigned multiple unique identification numbers to different forms of this compound, reflecting the various stereoisomeric and salt forms of this compound. The racemic mixture of this compound bears the Chemical Abstracts Service number 67120-40-5, which serves as the primary identifier for the non-stereochemically specified form of the compound.

The (S)-enantiomer of this compound has been assigned the distinct Chemical Abstracts Service number 2109874-07-7, enabling precise identification of this stereochemically pure form. Similarly, the (R)-enantiomer possesses its own unique Chemical Abstracts Service designation as 1637453-69-0, ensuring unambiguous identification in chemical databases and regulatory documentation.

Additional Chemical Abstracts Service numbers have been documented for closely related forms and variations of this compound. The registry number 68755-29-3 appears in certain chemical databases as an alternative identifier, though the specific structural differences corresponding to this number require further clarification through cross-referencing of multiple chemical databases.

Alternative nomenclature designations for this compound include several synonymous names that reflect different naming conventions and historical usage patterns. The designation "4-chloroindan-1-amine hydrochloride" represents an alternative naming approach that emphasizes the indan core structure rather than the indene terminology. Similarly, "4-chloro-indan-1-ylamine hydrochloride" appears in various chemical databases and supplier catalogs, providing another accepted designation for the same molecular entity.

The compound is also referenced using abbreviated forms such as "this compound" in various scientific publications and chemical databases. The European Community number and other regulatory identifiers provide additional means of compound identification across different international chemical registration systems, ensuring consistent identification across global chemical commerce and research activities.

Molecular Formula and Weight Analysis

The molecular formula analysis of this compound reveals important compositional and structural information that defines its chemical identity and physical properties. The complete hydrochloride salt form possesses the molecular formula C9H11Cl2N, indicating the presence of nine carbon atoms, eleven hydrogen atoms, two chlorine atoms, and one nitrogen atom in the complete molecular structure.

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLDPTIPXZCUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605301 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-29-3 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-1-one with appropriate reagents. One common method involves the use of thiophene-2-carbaldehyde in the presence of ethanol and potassium hydroxide as a base . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the product through controlled reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Chiral Building Block

The compound serves as a vital chiral building block in organic synthesis. Its unique structure allows for the production of enantiomerically pure compounds essential in asymmetric synthesis. This property is crucial for developing pharmaceuticals with specific biological activities.

Synthesis of Complex Molecules

In synthetic organic chemistry, 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized to create complex molecules. Its reactivity enables chemists to construct various derivatives that can be further modified for specific applications.

Biological Applications

Enzyme Interaction Studies

In biological research, this compound is valuable for studying enzyme interactions and receptor binding. Its chiral nature facilitates investigations into stereoselective biological processes, making it a useful tool in pharmacology and biochemistry.

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic applications. For instance, it has been explored for its potential antitumor activity, with studies showing that related indane derivatives can induce apoptosis in cancer cells. Additionally, its structural features suggest potential neuroprotective effects relevant to neurodegenerative diseases.

Medical Applications

Pharmaceutical Intermediate

The compound is being investigated as a pharmaceutical intermediate for synthesizing drugs targeting specific receptors or enzymes. This application holds promise for developing new therapeutic agents with improved efficacy and safety profiles.

Antimicrobial Properties

Preliminary studies suggest that chloro-substituted amines exhibit antimicrobial properties. This characteristic indicates that this compound could be explored for treating infections caused by resistant bacteria.

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science, potentially leading to innovative products.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the applications of this compound:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Indane derivatives show significant antitumor effects through apoptosis induction in cancer cells. |

| Neuroprotective Effects | Compounds with similar structures protect neurons from oxidative stress. |

| Antimicrobial Properties | Chloro-substituted anilines exhibit antimicrobial activities against resistant bacteria. |

Mechanism of Action

The mechanism of action of 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

4-Chloro vs. 5-Chloro and 7-Chloro Derivatives

- 7-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1199783-17-9) shows a similarity score of 0.96. The 7-position chlorine creates distinct electronic effects, possibly influencing solubility and reactivity in nucleophilic substitutions .

Dichloro Derivatives

- 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-37-0) and 4,6-dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67236-34-4) introduce additional chlorine atoms, increasing molecular weight (e.g., 238.55 g/mol for 4,5-dichloro) and lipophilicity. These compounds are less polar, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Modifications

Methoxy Substitution

- 4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1187160-18-4) replaces chlorine with a methoxy group, increasing electron density on the aromatic ring.

Nitro Substitution

Stereochemical Variations

- (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 67236-34-4) and (S)-enantiomer (CAS: 2109874-07-7) exhibit identical molecular formulas but differ in spatial configuration. Enantiomers can display divergent biological activities; for example, the (S)-form may show higher affinity for chiral receptors in drug design .

Amine Position and Side Chain Modifications

- This increases steric bulk and lipophilicity (logP ~2.8 vs. 1.5 for 4-chloro-1-amine), impacting pharmacokinetic properties like metabolic stability .

- 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (CAS: 1034457-07-2) adds a branched alkyl chain to the amine, enhancing hydrophobic interactions. Such modifications are common in CNS-targeting compounds due to improved blood-brain barrier penetration .

Key Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Feature | Similarity Score |

|---|---|---|---|---|

| 4-Chloro-2,3-dihydro-1H-inden-1-amine HCl | 2109874-07-7 | 204.10 | Chlorine at 4-position | 1.00 |

| 5-Chloro-2,3-dihydro-1H-inden-1-amine HCl | Not specified | ~204.10 | Chlorine at 5-position | 0.98 |

| 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine | 67120-37-0 | 238.55 | Dichloro substitution | 0.98 |

| 4-Methoxy-2,3-dihydro-1H-inden-1-amine HCl | 1187160-18-4 | 219.69 | Methoxy substitution | 0.98 |

| (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine HCl | 67236-34-4 | 204.10 | R-enantiomer | 1.00 |

Biological Activity

4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chlorine atom and an amine group attached to an indane ring system, allows it to serve as a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 173.64 g/mol. The presence of the chlorine atom enhances hydrophobic interactions, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It shows promise in binding to receptors associated with neurological disorders, suggesting potential therapeutic applications.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory potential, which could be beneficial in treating conditions characterized by inflammation .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition of bacterial growth with MIC values ranging from 15.625 μM to 62.5 μM for Gram-positive bacteria .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

Case Study 2: Neuroprotective Activity

In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was attributed to the modulation of reactive oxygen species (ROS) levels and enhancement of cell survival pathways.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound | Biological Activity | Notes |

|---|---|---|

| (R)-4-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride | Similar but with different receptor affinities | Enantiomer showing varied effects |

| 4-Chloro-2,3-dihydro-1H-indene | Lacks amine functionality | Less biologically active |

Q & A

Q. What are the standard synthetic routes for 4-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, hydrogenation, and protection/deprotection of functional groups. For example, analogous compounds are synthesized via 5-step routes with yields ranging from 14% to 23%, using reagents like acetyl chloride under neat conditions to avoid halogenated solvents . Intermediates are characterized using nuclear magnetic resonance (NMR) for structural confirmation and reverse-phase high-performance liquid chromatography (RP-HPLC) to assess purity (e.g., tR = 7.2 min, 95% purity) .

Q. How can researchers confirm the identity and purity of the compound using analytical techniques?

Key methods include:

- NMR spectroscopy : Proton and carbon spectra verify structural integrity, with aromatic proton signals in the δ 6.5–7.5 ppm range and amine protons at δ 2.5–3.5 ppm .

- RP-HPLC : Retention time and peak homogeneity (e.g., ≥98% purity) are critical for quality control .

- Chiral resolution : Enantiomers are distinguished using chiral stationary phases, as seen in derivatives like (R)- and (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .

Q. What are the best practices for handling and storage to ensure compound stability?

- Store in airtight containers at room temperature in a dry, ventilated area to prevent hydrolysis .

- Avoid exposure to moisture and static discharge during handling. Use personal protective equipment (PPE) and ensure access to emergency eyewash stations .

Advanced Research Questions

Q. What strategies improve regioselectivity in Friedel-Crafts acylations during synthesis?

Regioselectivity is enhanced by:

- Using acetyl chloride as both reagent and solvent, eliminating competing side reactions .

- Protecting amine groups (e.g., with tert-butyl carbamate) to direct electrophilic substitution to desired positions .

- Optimizing reaction temperature and catalyst loading to favor mono-substitution over di-substitution .

Q. How can researchers approach enantioselective synthesis of chiral derivatives?

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials, as demonstrated in the synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1381928-19-3) .

- Catalytic asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce chirality during reduction steps .

- Resolution techniques : Separate enantiomers via diastereomeric salt formation using chiral acids like tartaric acid .

Q. How can contradictions in synthetic methodologies from different studies be resolved?

- Comparative yield analysis : Evaluate reaction conditions (e.g., solvent polarity, temperature) across studies. For example, yields for similar compounds vary from 14% to 49% depending on protecting group strategies .

- Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps .

- Reproducibility protocols : Standardize analytical methods (e.g., HPLC gradients) to eliminate variability in purity assessments .

Q. What is the role of computational modeling in predicting the biological activity of this compound?

- Molecular docking : Simulate binding to target proteins (e.g., acetylcholinesterase) to identify key interactions, such as π-π stacking with aromatic residues or hydrogen bonding with catalytic triads .

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity using 3D-QSAR models .

- Dynamic simulations : Assess conformational flexibility of the indenamine core to optimize pharmacophore alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.